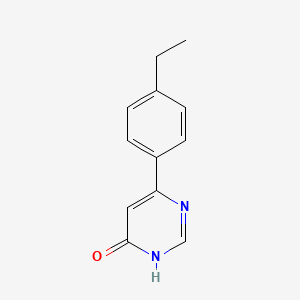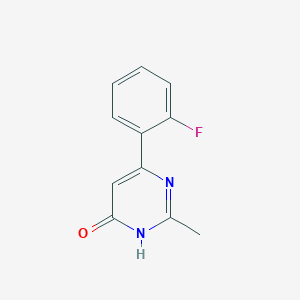![molecular formula C10H17N3 B1493822 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine CAS No. 1177351-89-1](/img/structure/B1493822.png)
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine
Descripción general
Descripción
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a chemical compound with the linear formula C10H17N3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a pyrazole ring via an ethyl bridge . The compound has a molecular weight of 179.26 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 179.26 .Aplicaciones Científicas De Investigación
Drug Synthesis and Antituberculosis Activity
A significant application of derivatives related to 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is found in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, synthesized from aryl thioamides through molecular hybridization, demonstrated promising antituberculosis activity and specificity towards Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with notable examples showing significant inhibition without cytotoxic effects at relevant concentrations (V. U. Jeankumar et al., 2013).
Key Intermediates in Drug Development
The compound serves as a key intermediate in the synthesis of Crizotinib, a potent cancer therapy drug. A robust three-step synthesis method has been developed to produce multi-kilogram quantities of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, demonstrating the compound's critical role in streamlining the drug production process (Steven J. Fussell et al., 2012).
Antiviral and Cytotoxic Studies
Derivatives of this compound, specifically in the context of piperidyl-thienyl chalcones and their pyrazoline derivatives, have been investigated for their cytotoxic and anti-HIV-1 activities. These compounds showed potential anti-HIV activity with minimal cytotoxicity, indicating the importance of substituent type and positions for their biological activities (Syed Umar Farooq Rizvi et al., 2012).
Combinatorial Synthesis and Medicinal Chemistry
The combinatorial synthesis approach utilizing piperidine as a catalyst under ultrasound irradiation led to the efficient one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This method highlights the compound's utility in rapid and efficient synthesis processes, aligning with green chemistry principles (Yi Zou et al., 2012).
Antitumor and Antiviral Properties
Research involving 4-piperidones and their condensation with other active compounds has led to the synthesis of novel structures with broad-spectrum antitumor and antiviral activities. These studies underline the compound's versatility in generating potent therapeutic agents against various diseases, including cancer and viral infections (H. El-Subbagh et al., 2000).
Análisis Bioquímico
Biochemical Properties
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of specific genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves the formation of a stable complex, which can either inhibit or enhance the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to an accumulation of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
4-(2-pyrazol-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-5-12-13(8-1)9-4-10-2-6-11-7-3-10/h1,5,8,10-11H,2-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPBDFLUJGCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650905 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177351-89-1 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




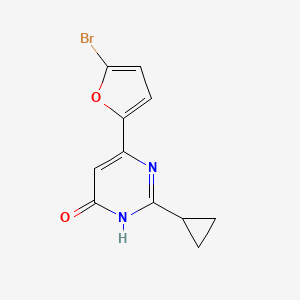
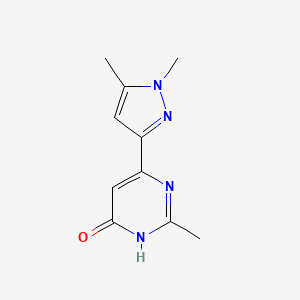
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1493743.png)
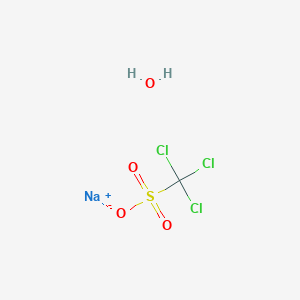
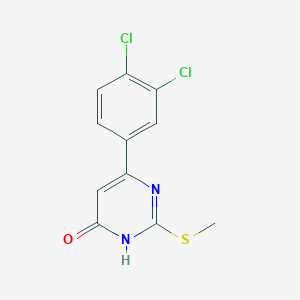

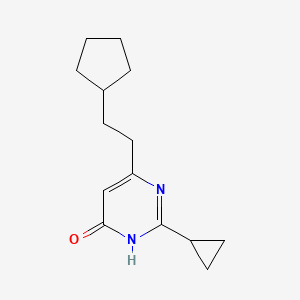

![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)

![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)
